2-Benzylpyrrolidin-1-amine
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Overview
Description
2-Benzylpyrrolidin-1-amine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their biological activity and ability to act as scaffolds for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpyrrolidin-1-amine typically involves the reaction of pyrrolidine with benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine attacks the benzyl chloride, resulting in the formation of this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylpyrrolidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of secondary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
2-Benzylpyrrolidin-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the design of new drugs, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 2-Benzylpyrrolidin-1-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Pyrrolidine: The parent compound of 2-Benzylpyrrolidin-1-amine, lacking the benzyl group.
N-Benzylpyrrolidine: Similar structure but with different substitution patterns on the pyrrolidine ring.
2-Phenylpyrrolidine: Contains a phenyl group instead of a benzyl group attached to the nitrogen atom.
Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins .
Properties
IUPAC Name |
2-benzylpyrrolidin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-13-8-4-7-11(13)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOUOHKIRARCFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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